L-Styrylalanine

Catalog No.
S679017
CAS No.
267650-37-3
M.F
C11H13NO2
M. Wt
191.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Styrylalanine

CAS Number

267650-37-3

Product Name

L-Styrylalanine

IUPAC Name

(E,2S)-2-amino-5-phenylpent-4-enoic acid

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,12H2,(H,13,14)/b7-4+/t10-/m0/s1

InChI Key

MCGSKGBMVBECNS-QBBOHKLWSA-N

SMILES

C1=CC=C(C=C1)C=CCC(C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)C=CCC(C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C[C@@H](C(=O)O)N

Potential Applications:

Based on its chemical structure, (S)-2-Amino-5-phenylpent-4-enoic acid possesses functionalities that could be of interest in different scientific research fields:

  • Amino acid and protein research: The presence of an amino group suggests potential applications in studies related to amino acid synthesis, protein structure and function, and development of novel amino acid derivatives.
  • Medicinal chemistry: The combination of an amino group and an unsaturated carboxylic acid moiety could be relevant for exploring potential therapeutic properties, although no specific research exploring this avenue has been documented so far.
  • Organic synthesis: The molecule's structure could be a useful starting material or intermediate in the synthesis of more complex organic molecules with specific functionalities.

Current Research Landscape:

Despite the potential applications mentioned above, a comprehensive search of scientific databases reveals limited published research directly investigating (S)-2-Amino-5-phenylpent-4-enoic acid.

  • Availability: The compound is commercially available from a few chemical suppliers, indicating its potential use in various research settings. However, the lack of extensive research suggests it is not yet widely used in scientific studies.
  • Limited Literature: A search on PubChem: and other scientific databases yields few publications specifically focused on this molecule. The available information primarily pertains to its chemical structure, basic properties, and supplier information.

Future Directions:

Given the limited current research, further investigation is needed to fully understand the potential of (S)-2-Amino-5-phenylpent-4-enoic acid.

  • Exploration of potential applications: Studies could explore its role in amino acid and protein research, medicinal chemistry, or organic synthesis.
  • Physicochemical characterization: Detailed studies on its physical and chemical properties, such as solubility, stability, and reactivity, are crucial for understanding its potential applications.
  • Biological activity evaluation: Investigating its potential biological activity in relevant cell or animal models could unveil its therapeutic or other functional properties.

L-Styrylalanine is a non-proteinogenic amino acid characterized by a styryl group attached to the alpha carbon of the alanine structure. Its chemical formula is C₁₁H₁₃N₁O₂, and it has a molecular weight of approximately 191.23 g/mol. This compound features a phenyl group connected via a vinyl bond, which contributes to its unique properties compared to standard amino acids. L-Styrylalanine has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications in synthesizing pharmaceuticals.

  • Oxidation: The amino group can be oxidized to yield nitro or nitroso derivatives. Common reagents for this reaction include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
  • Reduction: The double bond in the styryl group can be reduced to form saturated derivatives using catalytic hydrogenation methods, typically employing palladium on carbon or lithium aluminum hydride.
  • Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

These reactions highlight the compound's versatility in synthetic organic chemistry.

L-Styrylalanine exhibits significant biological activity, particularly as an inhibitor of certain enzymes. Its structural similarities to natural amino acids allow it to interact with biological systems effectively. Research indicates that derivatives of L-Styrylalanine may have applications in modulating enzyme activity, particularly in the context of phenylalanine ammonia-lyase (PcPAL), an enzyme involved in the biosynthesis of various aromatic compounds. Modified versions of PcPAL have shown improved efficiency for synthesizing L-Styrylalanine, suggesting its relevance in biocatalysis and metabolic engineering .

The synthesis of L-Styrylalanine can be achieved through several methods:

  • Asymmetric Hydrogenation: This method involves the hydrogenation of substituted pent-4-enoic acid derivatives using chiral catalysts under controlled conditions (e.g., temperature and pressure). This approach is favored for producing the compound with high stereochemical purity.
  • Biocatalytic Methods: Recent advancements have focused on using modified enzymes like PcPAL to produce L-Styrylalanine from natural substrates. For instance, mutations in the enzyme's active site enhance its ability to accommodate larger substrates like L-Styrylalanine, leading to improved catalytic efficiency .

Industrial production may utilize continuous flow reactors and advanced purification techniques to optimize yield and purity.

L-Styrylalanine has several promising applications:

  • Pharmaceuticals: Due to its structural characteristics, it is explored for developing drugs targeting metabolic pathways involving aromatic amino acids.
  • Biocatalysis: Its synthesis via engineered enzymes presents opportunities for more sustainable production methods in chemical manufacturing.
  • Flavoring Agents: The compound's unique flavor profile may find use in food chemistry, particularly in enhancing the taste of various products through Maillard reactions .

Studies on the interaction of L-Styrylalanine with enzymes such as PcPAL reveal critical insights into its biochemical behavior. The F137V mutation in PcPAL has been shown to significantly enhance the enzyme's catalytic efficiency for this compound by reducing steric hindrance within the active site. This research underscores the importance of structural modifications in enzyme design for improved substrate specificity and reaction rates .

L-Styrylalanine can be compared with several structurally similar compounds:

Compound NameStructure Differences
(S)-2-Amino-4-phenylbutanoic acidLonger carbon chain; different double bond position
(S)-2-Amino-3-phenylpropanoic acidShorter carbon chain; absence of double bond
(S)-2-Amino-6-phenylhexanoic acidLonger carbon chain; different stereochemistry

The uniqueness of L-Styrylalanine lies in its specific structural features that confer distinct chemical reactivity and biological activity compared to these analogs. Its vinyl group provides unique electrophilic characteristics not present in other similar compounds, making it a valuable target for synthetic chemistry and biological research.

XLogP3

-0.8

Wikipedia

(2S,4E)-2-amino-5-phenylpent-4-enoic acid

Dates

Last modified: 08-15-2023

Explore Compound Types